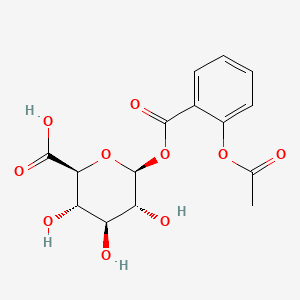

Acetylsalicylic acid acyl-beta-D-glucuronide

Vue d'ensemble

Description

Acetylsalicylic acid acyl-beta-D-glucuronide is a metabolite of acetylsalicylic acid, commonly known as aspirin. This compound is formed through the conjugation of acetylsalicylic acid with glucuronic acid, facilitated by the enzyme UDP-glucuronosyltransferase. This conjugation process increases the water solubility of the compound, aiding in its excretion from the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of acetylsalicylic acid acyl-beta-D-glucuronide involves the reaction of acetylsalicylic acid with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes. The reaction conditions often include a buffered aqueous solution to maintain the enzyme’s activity and stability .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions

Acetylsalicylic acid acyl-beta-D-glucuronide undergoes several types of chemical reactions, including hydrolysis and transacylation. These reactions are significant in the context of its metabolism and potential toxicity .

Common Reagents and Conditions

Hydrolysis: This reaction involves the cleavage of the glucuronide bond, facilitated by water and often catalyzed by enzymes such as glucuronidases.

Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another molecule.

Major Products Formed

The major products formed from these reactions include salicylic acid and glucuronic acid. These products are further metabolized and excreted from the body .

Applications De Recherche Scientifique

Biochemical Properties

Acetylsalicylic acid acyl-beta-D-glucuronide is characterized by the following properties:

- Molecular Formula : C15H16O10

- Molecular Weight : 356.28 g/mol

- CAS Number : 24719-72-0

This compound is primarily utilized as a biochemical reagent in research settings, particularly for its role in drug metabolism studies and as a marker for acetylsalicylic acid activity within biological systems .

Pain and Inflammation Management

Acetylsalicylic acid is widely recognized for its analgesic and anti-inflammatory properties. The acyl-beta-D-glucuronide form may contribute to these effects through its role in metabolic pathways. It acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins, mediators of pain and inflammation .

Cardiovascular Health

The compound's ability to inhibit platelet aggregation positions it as a potential agent in cardiovascular therapies. Acetylsalicylic acid is used to reduce the risk of myocardial infarction and stroke by preventing thrombus formation . Research indicates that the glucuronidation process may enhance the bioavailability of acetylsalicylic acid, potentially improving its efficacy in clinical settings.

Drug Metabolism Studies

This compound serves as a critical marker in pharmacokinetics studies, allowing researchers to track the metabolism of acetylsalicylic acid within human and animal models. Its identification in biological samples can provide insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profiles .

Biomarker Development

The compound has been investigated as a biomarker for assessing exposure to acetylsalicylic acid in epidemiological studies. Monitoring levels of this metabolite in biological fluids can help elucidate the relationship between aspirin use and health outcomes .

Case Studies

Mécanisme D'action

The mechanism of action of acetylsalicylic acid acyl-beta-D-glucuronide involves its formation through the conjugation of acetylsalicylic acid with glucuronic acid. This process is catalyzed by UDP-glucuronosyltransferase enzymes. The resulting compound is more water-soluble, facilitating its excretion from the body. The molecular targets and pathways involved include the inhibition of cyclooxygenase enzymes, similar to acetylsalicylic acid .

Comparaison Avec Des Composés Similaires

Similar Compounds

Salicylic acid acyl glucuronide: Another metabolite of salicylic acid, formed through a similar glucuronidation process.

Phenylacetic acid acyl glucuronide: Formed from phenylacetic acid, this compound undergoes similar metabolic pathways.

Uniqueness

Acetylsalicylic acid acyl-beta-D-glucuronide is unique due to its formation from acetylsalicylic acid, a widely used nonsteroidal anti-inflammatory drug. Its study provides insights into the metabolism and excretion of aspirin, contributing to our understanding of its pharmacological and toxicological properties .

Activité Biologique

Acetylsalicylic acid acyl-beta-D-glucuronide (ASAG) is a significant metabolite of acetylsalicylic acid (ASA), commonly known as aspirin. Understanding its biological activity is crucial for elucidating the pharmacological effects and therapeutic potential of aspirin, especially in the context of its anti-inflammatory and analgesic properties. This article reviews the biological activity of ASAG, focusing on its formation, mechanisms of action, and implications for health.

Formation and Metabolism

Acetylsalicylic acid is rapidly converted into salicylic acid in the body, which is then metabolized to various conjugates, including ASAG. The formation of ASAG occurs primarily through the action of UDP-glucuronosyltransferases (UGTs) in the liver. This process decreases the concentration of pharmacologically active salicylic acid, as glucuronidation typically leads to increased solubility and excretion in urine.

Key Metabolites

- Salicylic Acid : The primary active metabolite of ASA.

- Salicyluric Acid : A major urinary metabolite.

- Phenolic Glucuronides : Another class of metabolites formed alongside ASAG.

Anti-inflammatory Effects

ASAG has been proposed to retain some anti-inflammatory properties similar to its parent compound, ASA. Studies indicate that both salicylic acid and its glucuronide conjugates can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is pivotal in mediating inflammation.

- Mechanism : ASAG may act by inhibiting COX-1 and COX-2 enzymes, thereby reducing thromboxane A2 production and platelet aggregation.

Reactivity and Covalent Binding

Research has shown that ASAG can undergo rearrangement under physiological conditions, leading to the formation of various positional isomers. These isomers can covalently bind to proteins such as human serum albumin, potentially affecting their biological functions.

- Covalent Adduct Formation : The reaction between ASAG and proteins suggests a mechanism for tissue interaction that may contribute to both therapeutic effects and side effects of aspirin therapy .

Pharmacokinetics

The pharmacokinetics of ASAG are influenced by several factors, including dosage and individual metabolic variations. Studies have demonstrated that the excretion rates of salicylic acid metabolites, including ASAG, vary significantly among individuals.

| Parameter | Value |

|---|---|

| Half-life of Salicylic Acid | 2-3 hours (low doses); up to 15 hours (high doses) |

| Major Urinary Metabolites | Salicyluric acid, ASAG |

| Excretion Variability | 1.3% to 31% of dose within 12 hours |

Case Studies

- Colorectal Cancer Prevention : Long-term use of ASA has been associated with reduced risks of colorectal cancer. Research suggests that ASAG may play a role in this protective effect through modulation of inflammatory pathways and potential epigenetic changes .

- Cardiovascular Health : ASA's ability to inhibit platelet aggregation has been well-documented. The role of ASAG in this context is still being explored but may contribute to cardiovascular protective effects seen with aspirin use .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(2-acetyloxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O10/c1-6(16)23-8-5-3-2-4-7(8)14(22)25-15-11(19)9(17)10(18)12(24-15)13(20)21/h2-5,9-12,15,17-19H,1H3,(H,20,21)/t9-,10-,11+,12-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJPVKQXMOFZPM-HJHSNUOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652420 | |

| Record name | 1-O-[2-(Acetyloxy)benzoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24719-72-0 | |

| Record name | 1-O-[2-(Acetyloxy)benzoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.